4-chloro-5-hydroxypyridine-3-carboxylic acid
Description
4-chloro-5-hydroxypyridine-3-carboxylic acid is an organic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.56 g/mol . . This compound is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring.
Properties
CAS No. |
958294-52-5 |
|---|---|
Molecular Formula |
C6H4ClNO3 |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-5-hydroxypyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of 5-hydroxypyridine-3-carboxylic acid under controlled conditions . Industrial production methods typically involve large-scale chemical reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
4-chloro-5-hydroxypyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-hydroxypyridine-3-carboxylic acid has been studied for its potential as a drug candidate due to its structural similarity to biologically active compounds. Its applications include:
- Antimicrobial Activity : Research indicates that derivatives of hydroxypyridine compounds exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
- Anticancer Properties : Some studies have suggested that compounds similar to this compound can interfere with cancer cell proliferation. For instance, modifications of pyridine derivatives have shown promise in targeting specific cancer pathways .
Agricultural Applications
The compound is also relevant in the agricultural sector, particularly in the development of agrochemicals:
- Herbicide Development : Its structural features allow it to act as a herbicide or as a precursor for herbicide synthesis. The chlorinated pyridine derivatives are known to affect plant growth regulators, making them suitable candidates for herbicide formulation .
Synthesis and Bioconversion
The synthesis of this compound can be achieved through various methods, including:
- Biotransformation : Whole-cell biocatalysis using microorganisms such as Burkholderia sp. has been explored for converting pyridine derivatives into hydroxylated products. This method allows for the selective hydroxylation at specific positions on the pyridine ring, enhancing yield and specificity .
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Chemical Synthesis | Traditional organic synthesis methods | Variable |
| Biocatalytic Conversion | Using Burkholderia sp. for selective hydroxylation | ~97% |
Case Study 1: Antimicrobial Activity
A study published in Chemical and Pharmaceutical Bulletin explored the antimicrobial efficacy of various hydroxypyridine derivatives, including this compound. The results indicated significant inhibition against several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Herbicide Efficacy
Research conducted on the herbicidal properties of chlorinated pyridines demonstrated that formulations containing this compound effectively controlled weed species without adversely affecting crop yield. This study supports its use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-chloro-5-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-5-hydroxypyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share a similar pyridine ring structure but differ in the position and nature of their functional groups. The presence of the chlorine and hydroxyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs .
Biological Activity
4-Chloro-5-hydroxypyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
This compound, with the chemical formula CHClNO, is characterized by:
- Molecular Weight : 188.57 g/mol
- Melting Point : Varies based on purity and synthesis methods
- Solubility : Soluble in water and organic solvents, which aids in its biological applications.
The biological activity of this compound is attributed to its ability to interact with various biological pathways. Its hydroxyl and carboxylic functional groups enhance its reactivity and binding affinity towards specific enzymes and receptors, making it a potential candidate for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests against A549 human lung adenocarcinoma cells demonstrated that derivatives of hydroxypyridine compounds exhibit significant cytotoxic effects:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 78–86 | 100 |
| Compound with 4-bromophenyl substitution | 61 | Not specified |
| Compound with 4-dimethylamino phenyl substitution | 66 | Not specified |
These results indicate that structural modifications can enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found effective against multidrug-resistant pathogens, including strains of Klebsiella pneumoniae and Staphylococcus aureus. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of this compound, assessing their biological activities. The derivatives showed varied efficacy against cancer cell lines, with some exhibiting potent anticancer properties while maintaining lower toxicity in non-cancerous cells .
- Bioconversion Studies : Research utilizing Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of pyridine derivatives, including the hydroxylation of chlorinated pyridines. This highlights the potential for microbial applications in synthesizing biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
